1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide
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Overview
Description
1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyridine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide typically involves multiple steps One common approach is the condensation of 4-methylbenzohydrazide with 2-pyridinecarboxylic acid to form the oxadiazole ringThe final step involves the coupling of the thiophene moiety using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The piperidine ring may enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 1-{3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide
- 1-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide
Uniqueness
1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C26H27N5O2S |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-(2-thiophen-2-ylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C26H27N5O2S/c1-18-6-8-19(9-7-18)23-29-26(33-30-23)22-5-2-13-27-24(22)31-15-11-20(12-16-31)25(32)28-14-10-21-4-3-17-34-21/h2-9,13,17,20H,10-12,14-16H2,1H3,(H,28,32) |
InChI Key |
SFWXCJIXTTVVLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCCC5=CC=CS5 |
Origin of Product |
United States |
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